molecular formula C18H22O4 B14496372 Dipropyl 3,3'-(1,4-phenylene)di(prop-2-enoate) CAS No. 64020-11-7

Dipropyl 3,3'-(1,4-phenylene)di(prop-2-enoate)

Cat. No.: B14496372
CAS No.: 64020-11-7
M. Wt: 302.4 g/mol
InChI Key: ICJKMFOPMIKYDE-UHFFFAOYSA-N
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Description

Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate) is an organic compound characterized by its unique structure, which includes a phenylene group flanked by two prop-2-enoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate) typically involves the esterification of 3,3’-(1,4-phenylene)di(prop-2-enoic acid) with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate) may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate) exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates, which then participate in further chemical reactions. The phenylene group provides stability and rigidity to the molecule, influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    3,3’-(1,4-phenylene)di(prop-2-enoic acid): The parent acid of Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enoate).

    Dipropyl 3,3’-(1,4-phenylene)di(prop-2-enal): A related compound with aldehyde groups instead of ester groups.

Properties

CAS No.

64020-11-7

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

propyl 3-[4-(3-oxo-3-propoxyprop-1-enyl)phenyl]prop-2-enoate

InChI

InChI=1S/C18H22O4/c1-3-13-21-17(19)11-9-15-5-7-16(8-6-15)10-12-18(20)22-14-4-2/h5-12H,3-4,13-14H2,1-2H3

InChI Key

ICJKMFOPMIKYDE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OCCC

Origin of Product

United States

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